molecular formula C13H12O4 B2709803 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid CAS No. 385383-51-7

3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid

Cat. No. B2709803
CAS RN: 385383-51-7
M. Wt: 232.235
InChI Key: NRKUSLPZZSYOAU-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid is a chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.23 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid consists of a methoxy group (-OCH3), a propynyloxy group (-OCC#CH), and an acrylic acid group (-CH=CHCOOH) attached to a phenyl ring .

Scientific Research Applications

Asymmetric Hydrogenation

The asymmetric hydrogenation of similar acrylic acid derivatives has been a subject of research. For instance, Stoll and Süess (1974, 1975) synthesized (+)-2-(4-Methoxy-5-phenyl-3-thienyl)propionic acid by asymmetric hydrogenation of a related acrylic acid, demonstrating the potential of these compounds in organic synthesis and chiral molecule production (Stoll & Süess, 1974) (Stoll & Süess, 1975).

Polymerization and Adhesive Applications

Lamparth et al. (2014) researched the synthesis of polymerizable phthalic acid derivatives for use in water-based adhesive formulations. These derivatives share structural similarities with 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid, indicating its potential in developing new polymers with specific characteristics (Lamparth et al., 2014).

Dental Material Research

Hotta et al. (1992) investigated the effect of a similar acrylic acid derivative on the bond strength to etched enamel in dental materials. Their research indicates the potential of such compounds in enhancing dental adhesive properties (Hotta et al., 1992).

Synthetic Chemistry Applications

Xie Bing (2007) explored the synthesis of related compounds, indicating the broader application of such acrylic acid derivatives in the field of synthetic chemistry, particularly in the production of intermediates for pharmaceuticals and other chemical products (Xie Bing, 2007).

Radiation-Induced Modification in Polymers

Aly et al. (2015) studied the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels. This research points to the potential of acrylic acid derivatives in modifying polymer properties for specific applications, including medical uses (Aly et al., 2015).

Liquid Crystal Polymer Research

Tsai et al. (1994) focused on the development of fast-switching ferroelectric liquid crystal side chain polymers using an esterification process involving acrylic acid. This research opens pathways for the use of such compounds in advanced material science, particularly in the field of liquid crystal technology (Tsai et al., 1994).

properties

IUPAC Name

(E)-3-(4-methoxy-3-prop-2-ynoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-3-8-17-12-9-10(5-7-13(14)15)4-6-11(12)16-2/h1,4-7,9H,8H2,2H3,(H,14,15)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKUSLPZZSYOAU-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid

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